4-甲基炔雌醇

描述

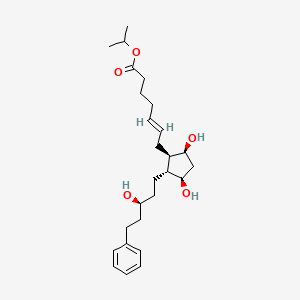

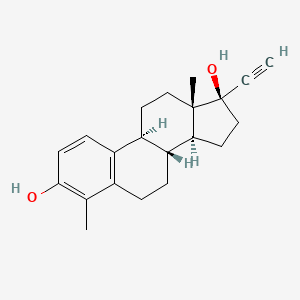

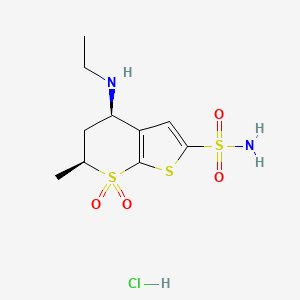

4-Methyl-ethinylestradiol is a synthetic estrogen derivative, structurally related to ethinylestradiol. It is primarily used in hormonal contraceptives and hormone replacement therapy. This compound is known for its potent estrogenic activity, which makes it effective in regulating menstrual cycles and managing menopausal symptoms.

科学研究应用

4-Methyl-ethinylestradiol has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of estrogenic activity and the development of new synthetic estrogens.

Biology: Employed in research on hormone regulation and endocrine system functions.

Medicine: Investigated for its potential in treating hormone-related disorders, such as breast cancer and osteoporosis.

Industry: Utilized in the formulation of hormonal contraceptives and hormone replacement therapies.

作用机制

Target of Action

4-Methyl-ethinylestradiol is a synthetic derivative of the natural hormone estradiol . Its primary target is the estrogen receptor, which is found in various tissues throughout the body, including the breast, uterus, ovaries, and certain areas of the brain .

Mode of Action

4-Methyl-ethinylestradiol, like ethinylestradiol, binds to and activates the estrogen receptor . This interaction triggers a series of events leading to gene transcription and protein synthesis, resulting in the expression of estrogen-responsive genes . The compound’s ethinyl group at C17α makes it more resistant to metabolism, thereby increasing its potency compared to estradiol .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the regulation of the menstrual cycle and reproduction . It also plays a role in bone density regulation . The compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, specifically CYP3A4 . Metabolites include ethinylestradiol sulfate and others .

Pharmacokinetics

4-Methyl-ethinylestradiol, similar to ethinylestradiol, is orally bioactive . It has a bioavailability of 38–48% . The compound is primarily metabolized in the liver, and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The activation of the estrogen receptor by 4-Methyl-ethinylestradiol results in a wide range of effects. In females, it can regulate the menstrual cycle, maintain pregnancy, and influence secondary sexual characteristics . In males, it can cause feminization, including breast development . It is also used in hormonal contraception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-ethinylestradiol. For instance, the compound has been detected in aquatic ecosystems, where it exhibits estrogenic activity and can have adverse effects on biota . Various treatment methods have been reported to reduce its levels in wastewater, thereby controlling its emissions into the environment .

生化分析

Biochemical Properties

4-Methyl-ethinylestradiol plays a significant role in biochemical reactions by interacting with estrogen receptors (ERs) in target tissues. It binds to both ERα and ERβ, initiating a cascade of transcriptional activities that regulate gene expression. The compound also interacts with sex hormone-binding globulin (SHBG), which modulates its bioavailability and distribution in the bloodstream . Additionally, 4-Methyl-ethinylestradiol is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the compound, facilitating its excretion .

Cellular Effects

4-Methyl-ethinylestradiol exerts various effects on different cell types. In reproductive tissues, it promotes cell proliferation and differentiation, crucial for maintaining the menstrual cycle and pregnancy. It influences cell signaling pathways such as the MAPK/ERK pathway, enhancing cell survival and proliferation . In non-reproductive tissues, it modulates gene expression related to lipid metabolism, bone density, and cardiovascular health. The compound also affects cellular metabolism by altering glucose uptake and utilization, impacting overall energy homeostasis .

Molecular Mechanism

At the molecular level, 4-Methyl-ethinylestradiol binds to estrogen receptors, forming a receptor-ligand complex that translocates to the nucleus. This complex binds to estrogen response elements (EREs) on DNA, recruiting coactivators and RNA polymerase II to initiate transcription . The compound can also inhibit or activate various enzymes, such as aromatase, which converts androgens to estrogens, thereby regulating estrogen levels in tissues . Additionally, it influences the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-ethinylestradiol change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Methyl-ethinylestradiol can lead to sustained changes in gene expression and cellular function, including altered cell proliferation rates and metabolic activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-ethinylestradiol typically involves the modification of the ethinylestradiol molecule. One common method includes the alkylation of ethinylestradiol at the 4-position using methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of 4-Methyl-ethinylestradiol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification steps to separate the desired compound from impurities.

化学反应分析

Types of Reactions: 4-Methyl-ethinylestradiol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced estrogenic compounds.

Substitution: Halogenation or nitration reactions can occur at specific positions on the aromatic ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Reduced estrogenic compounds.

Substitution: Halogenated or nitrated derivatives.

相似化合物的比较

Ethinylestradiol: A widely used synthetic estrogen with similar applications in contraceptives and hormone therapy.

Mestranol: Another synthetic estrogen, which is a prodrug of ethinylestradiol.

Estradiol: The natural estrogen hormone, used in various hormone replacement therapies.

Uniqueness of 4-Methyl-ethinylestradiol: 4-Methyl-ethinylestradiol is unique due to its methyl group at the 4-position, which enhances its estrogenic activity and stability compared to other estrogens. This modification also affects its metabolic profile, making it more resistant to degradation and increasing its bioavailability.

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUXDWYIPYRJJU-SACAXFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165953 | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155683-61-7 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155683-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12GK7503E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)